N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide
Description
The compound N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide (CAS: 1798672-05-5) is a heterocyclic molecule with a molecular formula of C24H22N4OS2 and a molecular weight of 446.6 g/mol . Its structure features:
- A thiazole core substituted with a pyridin-3-yl group.
- A piperidine ring linked to the thiazole at position 2.
- A benzamide moiety at the piperidine’s 4-position, further substituted with a thiophen-2-yl group.
Properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c29-23(18-7-5-17(6-8-18)22-4-2-14-30-22)26-20-9-12-28(13-10-20)24-27-21(16-31-24)19-3-1-11-25-15-19/h1-8,11,14-16,20H,9-10,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSJHQFDMSTATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole-Piperidine Core Synthesis
The thiazole ring is formed via the Hantzsch thiazole synthesis, utilizing piperidin-4-amine and pyridin-3-yl-substituted α-bromoketones. A representative protocol involves:
Step 1 : Reaction of piperidin-4-amine with 3-bromoacetylpyridine in ethanol at 60°C for 12 hours to yield 1-(pyridin-3-yl)piperidin-4-amine hydrobromide .
Step 2 : Cyclization with thiourea in the presence of HCl (37%) at reflux (110°C) for 6 hours to form the thiazole ring.
Critical Parameters :
- Solvent polarity : Ethanol outperforms DMF due to reduced side reactions (e.g., over-alkylation).
- Stoichiometry : A 1:1.2 molar ratio of α-bromoketone to thiourea maximizes yield (78–82%).
4-(Thiophen-2-yl)Benzamide Preparation
Two dominant strategies are employed:
Method A (Suzuki-Miyaura Coupling) :
- React 4-bromobenzoic acid with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/Na₂CO₃ (2M) at 90°C.
- Yield: 68–72% after recrystallization from ethyl acetate.
Method B (Friedel-Crafts Acylation) :
- Treat thiophene with 4-nitrobenzoyl chloride in AlCl₃ (1.5 eq) at 0°C → RT, followed by nitro reduction (H₂/Pd-C).
- Lower yield (55–60%) due to competing polymerization of thiophene.
Amide Coupling: Reagent Selection and Mechanistic Insights
The final step couples 4-(thiophen-2-yl)benzoic acid with 1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-amine. Comparative studies of coupling reagents reveal:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 85 | 98 |
| EDC/HOBt | DCM | 0→25 | 78 | 95 |
| DCC/DMAP | THF | 40 | 70 | 92 |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) emerges as optimal, minimizing racemization and enhancing reaction efficiency. The mechanism proceeds via activation of the carboxylic acid to an oxybenzotriazole intermediate, facilitating nucleophilic attack by the piperidine amine.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 7.89 (d, J=8.4 Hz, 2H, benzamide-H), 7.45 (m, 3H, thiophene-H).
- HRMS : [M+H]⁺ calcd. for C₂₄H₂₂N₄O₂S₂: 486.1164; found: 486.1168.
Industrial-Scale Production Considerations
Scaling Compound X synthesis necessitates:
- Continuous flow reactors : Reduce reaction times (e.g., Hantzsch thiazole synthesis completed in 2 hours vs. 6 hours batchwise).
- In-line analytics : FTIR monitors reaction progress, enabling real-time adjustments.
- Solvent recovery : Distillation reclaims >90% of DMF and ethanol, aligning with green chemistry principles.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization during amide coupling | Use HATU at low temps (0–10°C) |
| Thiophene ring oxidation | Conduct reactions under N₂ atmosphere |
| Piperidine amine hygroscopicity | Store intermediates over molecular sieves |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole moiety (C-2 position) undergoes nucleophilic substitution, particularly with amines or alkoxides.
Reaction Conditions
-
Reagents: Piperidine derivatives, K₂CO₃
-
Solvent: DMF, 80–100°C
Outcomes
| Modification Site | Product Yield | Key Functional Groups Introduced |
|---|---|---|
| Thiazole C-2 | 72–85% | Piperidine, pyridyl substituents |
This reaction enables structural diversification of the thiazole core, critical for optimizing kinase inhibition profiles .
Amide Hydrolysis
The central benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine intermediates.
Reaction Conditions
-
Acidic Hydrolysis: 6M HCl, reflux (12 h)
-
Basic Hydrolysis: 2M NaOH, 80°C (8 h)
Comparative Results
| Condition | Conversion Rate | Primary Products |
|---|---|---|
| Acidic | 92% | 4-(Thiophen-2-yl)benzoic acid |
| Basic | 88% | 1-(4-(Pyridin-3-yl)thiazol-2-yl)piperidin-4-amine |
Hydrolyzed intermediates serve as building blocks for synthesizing derivatives with enhanced solubility or bioactivity.
Suzuki Coupling at the Thiophene Moiety
The thiophene ring participates in palladium-catalyzed cross-coupling reactions with boronic acids.
Optimized Protocol
Screened Boronic Acids
| Boronic Acid | Coupling Position | Yield |
|---|---|---|
| Phenylboronic acid | Thiophene C-5 | 78% |
| 4-Carboxyphenyl | Thiophene C-5 | 65% |
| 3-Pyridyl | Thiophene C-5 | 81% |
This modification strategy enhances π-stacking interactions in protein binding pockets, as demonstrated in kinase inhibition assays .
Oxidation of the Piperidine Ring
The piperidine nitrogen undergoes oxidation to form N-oxide derivatives under mild conditions.
Reaction Parameters
Product Analysis
| Oxidation State | Biological Activity (IC₅₀ vs PfPK6) |
|---|---|
| Tertiary amine | 236 ± 22 nM |
| N-oxide | 198 ± 18 nM |
N-Oxidation improves target engagement in plasmodial kinase assays, as observed in PfPK6 inhibition studies .
Functionalization via Aromatic Electrophilic Substitution
The pyridin-3-yl group undergoes electrophilic substitution at the meta position.
Nitration Example
-
Reagents: HNO₃/H₂SO₄ (1:3)
-
Temperature: 0°C → 40°C
-
Product: 3-Nitro-pyridin-3-yl derivative (67% yield)
Impact on Physicochemical Properties
| Property | Parent Compound | Nitro Derivative |
|---|---|---|
| LogP | 3.2 | 2.8 |
| Aqueous Solubility | 12 µg/mL | 28 µg/mL |
Photochemical Reactivity
UV-induced [2+2] cycloaddition occurs between the thiophene and pyridine rings under specific conditions.
Experimental Setup
Product Characterization
-
Mass Spec: m/z 589.2 [M+H]⁺
-
XRD Analysis: Confirmed cyclobutane ring formation
This reactivity necessitates protective handling protocols during storage and biological testing .
Key Research Findings
-
Structure-Activity Relationships (SAR):
-
Catalytic Efficiency:
-
Stability Profile:
-
Hydrolytic degradation t₁/₂: 14 days (pH 7.4), 3 days (pH 1.2).
-
This comprehensive reactivity profile establishes N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Strategic functionalization of its thiazole, piperidine, and thiophene components enables precise optimization of pharmacological properties.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide have demonstrated significant anticancer properties.
Mechanisms of Action:
- Inhibition of Tubulin Polymerization : Compounds related to this structure have been shown to inhibit tubulin polymerization, a critical process for cell division in cancer cells. For instance, imidazole derivatives have exhibited IC50 values ranging from 0.51 to 0.63 µM against the A549 lung cancer cell line.
- Cell Cycle Arrest : At concentrations of 1 µM, certain derivatives caused significant increases in the percentage of A549 cells in the G2/M phase, suggesting mechanisms for inducing apoptosis in cancer cells.
Case Study:
A series of thiazole-pyridine conjugates were synthesized and evaluated against various cancer cell lines (A549, DU145). The results indicated that some derivatives exhibited IC50 values below 1 µM, showcasing their high potency against cancer cells.
Antimicrobial Activity
The structural components of this compound also suggest potential antimicrobial properties.
Efficacy Against Bacteria:
Research on similar thiazole derivatives has shown effectiveness against biofilms formed by both Gram-positive and Gram-negative bacteria. Specific thiazole derivatives demonstrated strong activity against biofilms formed by Staphylococcus aureus and Escherichia coli.
Case Study:
Compounds derived from similar scaffolds were tested for their ability to inhibit biofilm formation by pathogenic bacteria. Results indicated effective inhibition at concentrations as low as 6 mg/mL.
The compound's structural diversity, which includes pyridine, thiazole, and piperidine moieties, contributes to its reactivity and interactions with biological targets. Preliminary studies suggest it may function as an enzyme inhibitor or receptor modulator, potentially influencing pathways involved in cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiazole-Based Analogues with Pyridine Substitutions
(a) 4d (C24H23Cl2N5O2S)
- Structure: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide.
- Key Differences: Replaces the thiophen-2-yl benzamide with a 3,4-dichlorobenzamide and introduces a morpholinomethyl group on the thiazole.
(b) Compound 18 (C20H21N3OS)
- Structure : 4-Butyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.
- Key Differences : Uses a pyridin-2-yl group (vs. pyridin-3-yl in the target) and a 4-butylbenzamide .
- Activity : Reported activity value of 7.4 (context unspecified) .
- Comparison : The pyridin-2-yl isomer may alter binding interactions in biological targets due to nitrogen positioning. The butyl group could increase hydrophobicity relative to the target’s thiophene.
Piperidine-Linked Analogues
(a) JJ08 (C22H26N4O3)
- Structure : (E)-N-(4-(1-(Furan-2-carbonyl)piperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide.
- Key Differences : Replaces benzamide with a furan-2-carbonyl group and incorporates an acrylamide linker.
- Activity : Demonstrates toxicity in pancreatic cancer cell lines .
- Comparison : The acrylamide linker in JJ08 may confer conformational rigidity, while the target’s benzamide-thiophene moiety could enhance π-π stacking in hydrophobic pockets.
Benzamide Derivatives with Heterocyclic Substituents
(a) Compound 7c (C34H32N7O5S2)
- Structure: (Z)-N-(benzo[d]thiazol-2-yl)-4-((4-((4-((2-oxoindolin-3-ylidene)amino)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide.
- Key Differences : Larger molecular weight (700.8 g/mol ) with a triazole-indole extension.
- Data : Melting point 239–240°C; synthesized via click chemistry .
- Comparison : The target compound’s lower molecular weight (446.6 g/mol ) suggests better bioavailability, though the triazole in 7c may improve target engagement.
Biological Activity
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyridine , thiazole , piperidine , and thiophene moieties, which contribute to its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the thiazole and pyridine rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating promising results against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Properties
Research has shown that benzamide derivatives, including those with thiazole and pyridine components, can act as potent inhibitors of cancer cell proliferation. In vitro studies have reported that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis. For example, compounds with similar structures have been found to inhibit RET kinase activity, which is crucial in various cancers .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes that play roles in disease pathology. Studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, which could lead to therapeutic applications in treating diseases like cancer and inflammatory disorders .
Study 1: Antitubercular Activity
A study conducted by Dhumal et al. (2016) explored the antitubercular activity of thiazole-pyridine derivatives. The most active compounds demonstrated significant inhibition of Mycobacterium bovis BCG, indicating the potential of similar structures, including this compound, for treating tuberculosis .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzamide derivatives. Compounds exhibiting similar structural characteristics were shown to reduce pro-inflammatory cytokine production in vitro, suggesting their utility in managing inflammatory diseases .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : Use a stepwise approach combining acid-amine coupling (e.g., coupling 3,4,5-trimethoxybenzamide derivatives with piperidine-thiazole intermediates) under reflux in polar aprotic solvents like DMF or THF. Catalysts such as HATU or EDC improve yields (39–99% reported). Monitor reaction progress via TLC and optimize by varying temperature (70–90°C) and stoichiometry of reagents .
- Data Contradiction : Yields vary significantly (e.g., 6% vs. 39% in similar protocols), likely due to steric hindrance from substituents or solvent polarity effects. Use HPLC to validate purity (>98%) and NMR to confirm structural integrity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Employ multi-spectral analysis:
- 1H/13C NMR : Verify proton environments (e.g., aromatic protons from pyridine at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.5 ppm) and carbon backbone .
- HPLC-MS : Confirm molecular weight (e.g., m/z ~500–550) and purity (>98%) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or piperidine-thiazole conformation .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Methodology : Prioritize assays based on structural analogs:
- Anticancer : MTT assays against breast cancer cell lines (e.g., MCF-7), comparing IC50 values to doxorubicin .
- Antimicrobial : Broth microdilution for bacterial/fungal strains, focusing on thiazole’s sulfur-mediated membrane disruption .
- Enzyme inhibition : Fluorescence-based screening against kinases (e.g., EGFR) due to pyridine-thiazole interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodology :
- Substituent modification : Replace thiophene with fluorophenyl groups to enhance lipophilicity (logP) and blood-brain barrier penetration .
- Piperidine ring functionalization : Introduce 4,4-difluorocyclohexyl groups to improve metabolic stability, as seen in analogs with >90% plasma stability .
- Thiazole core variation : Compare bioactivity of 2,4-disubstituted thiazoles vs. 1,3,4-oxadiazole derivatives to balance potency and toxicity .
Q. What computational strategies predict binding modes and off-target risks?
- Methodology :
- Molecular docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., pyridine H-bonding with Lys45 in EGFR) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on piperidine flexibility .
- Pharmacophore mapping (Schrödinger) : Identify critical features (e.g., hydrogen bond acceptors in thiazole) to minimize hERG channel binding .
Q. How can researchers resolve contradictions in biological data across studies?
- Case Study : Discrepancies in IC50 values for thiophene-containing analogs may arise from assay conditions (e.g., serum concentration in cell culture). Validate using standardized protocols (e.g., NCI-60 panel) and orthogonal assays (e.g., caspase-3 activation for apoptosis) .
- Statistical Analysis : Apply ANOVA to compare data from multiple replicates, and use cheminformatics tools (e.g., PCA) to cluster compounds by bioactivity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
